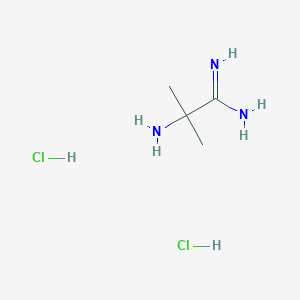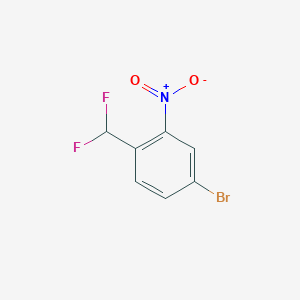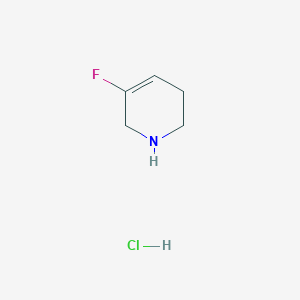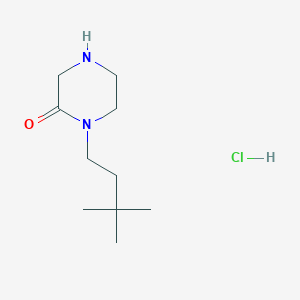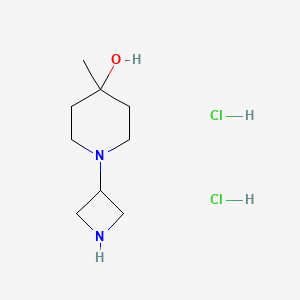
1-(Azetidin-3-YL)-4-methylpiperidin-4-OL dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Azetidin-3-YL)-4-methylpiperidin-4-OL dihydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an azetidine ring and a piperidine ring, making it a valuable subject for studies in organic chemistry and pharmacology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Azetidin-3-YL)-4-methylpiperidin-4-OL dihydrochloride typically involves multiple steps, starting with the formation of the azetidine ring. . This reaction is efficient for synthesizing functionalized azetidines, although it presents certain challenges that have been addressed through recent advancements in reaction protocols.
Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic routes for large-scale production. This includes ensuring high yield and purity, as well as cost-effective and environmentally friendly processes. Specific details on industrial methods are often proprietary and may vary between manufacturers.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Azetidin-3-YL)-4-methylpiperidin-4-OL dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide in polar aprotic solvents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
1-(Azetidin-3-YL)-4-methylpiperidin-4-OL dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and enzyme inhibition.
Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing processes.
Mecanismo De Acción
The mechanism of action of 1-(Azetidin-3-YL)-4-methylpiperidin-4-OL dihydrochloride involves its interaction with specific molecular targets and pathways. The azetidine and piperidine rings may interact with enzymes or receptors, leading to inhibition or activation of biological processes. Detailed studies on its mechanism of action are essential for understanding its potential therapeutic effects and applications.
Comparación Con Compuestos Similares
- 1-(Azetidin-3-yl)piperidin-4-yl]methanol dihydrochloride : This compound shares a similar structure but differs in the functional groups attached to the piperidine ring.
- 1-(Azetidin-3-yl)-1H-imidazole dihydrochloride : This compound contains an imidazole ring instead of a piperidine ring, leading to different chemical properties and applications.
Uniqueness: 1-(Azetidin-3-YL)-4-methylpiperidin-4-OL dihydrochloride is unique due to its specific combination of azetidine and piperidine rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.
Propiedades
Número CAS |
1403766-74-4 |
|---|---|
Fórmula molecular |
C9H19ClN2O |
Peso molecular |
206.71 g/mol |
Nombre IUPAC |
1-(azetidin-3-yl)-4-methylpiperidin-4-ol;hydrochloride |
InChI |
InChI=1S/C9H18N2O.ClH/c1-9(12)2-4-11(5-3-9)8-6-10-7-8;/h8,10,12H,2-7H2,1H3;1H |
Clave InChI |
HFBKKWLGELXESV-UHFFFAOYSA-N |
SMILES |
CC1(CCN(CC1)C2CNC2)O.Cl.Cl |
SMILES canónico |
CC1(CCN(CC1)C2CNC2)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


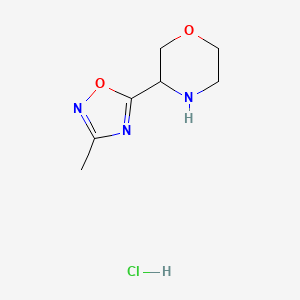
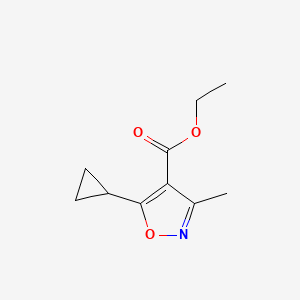
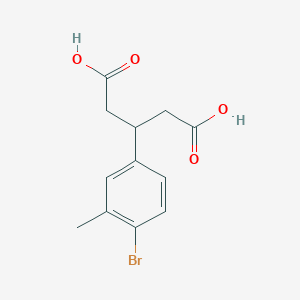
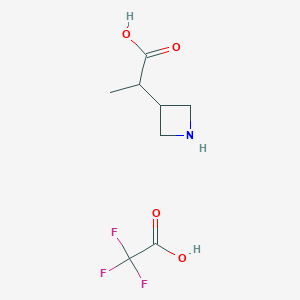
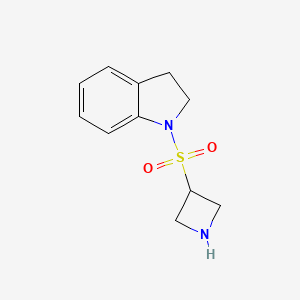
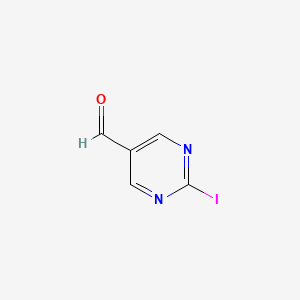
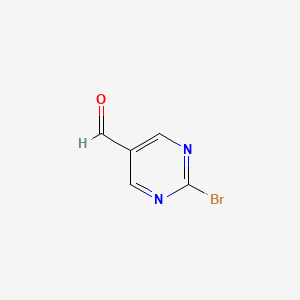
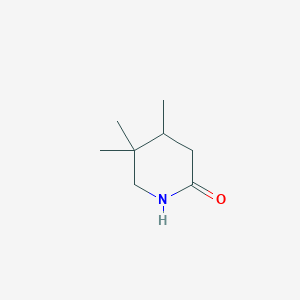
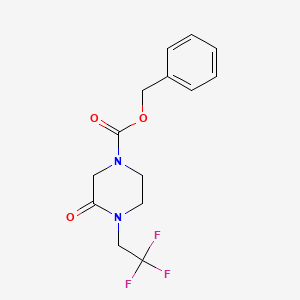
![3-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]morpholine hydrochloride](/img/structure/B1378835.png)
